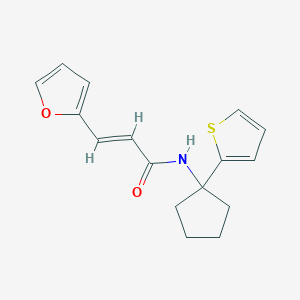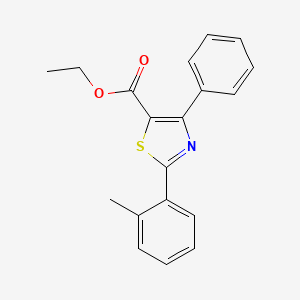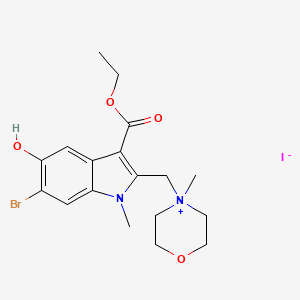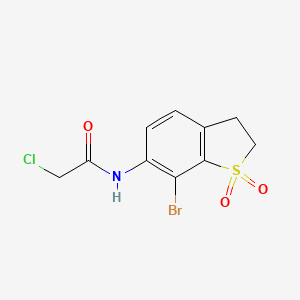![molecular formula C14H16N2O5S2 B2837592 2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 338794-69-7](/img/structure/B2837592.png)
2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Zinc Phthalocyanine Derivatives : Research has developed new zinc phthalocyanine compounds with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy due to their efficient generation of singlet oxygen necessary for this process (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Catalysis
Nickel Precatalysts for Cross-Coupling Reactions : A study introduced air-stable nickel(II) complexes as precatalysts for the quantitative cross-coupling of aryl sulfamates with aryl neopentylglycolboronates at room temperature, showcasing efficient catalytic activity and potential for diverse organic syntheses (Jezorek et al., 2014).
Material Science and Polymer Chemistry
Polythiophene Derivatives for Electronic Applications : Research on the polymerization of 2-bromo-3-(3′,5′-di-t-butyl-4′-methoxyphenyl)-thiophene yielded poly[3-(3′,5′-di-t-butyl-4′-methoxyphenyl)-2,5-thienylene] with regiospecific connectivity. This work indicates the potential use of such materials in electronic applications due to their unique electronic properties and stability (Xie & Lahti, 1999).
Chemical Analysis and Detection
Detection of Herbicides and Their Degradates : An analytical method was developed for detecting dimethenamid and flufenacet herbicides, along with their sulfonic and oxanilic acid degradates in natural water. This demonstrates the relevance of advanced chemical detection techniques in environmental monitoring and pollution assessment (Zimmerman, Schneider, & Thurman, 2002).
Propriétés
IUPAC Name |
[2-[(4-methoxyphenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-16(2)23(18,19)21-12-8-9-22-13(12)14(17)15-10-4-6-11(20-3)7-5-10/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRKGYTZWLSANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid](/img/structure/B2837516.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2837519.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2837521.png)




![2-(3-Azabicyclo[3.2.2]nonane-3-carbonyl)benzoic acid](/img/structure/B2837530.png)

